molecular formula C29H52O12S3 B008808 Halistanol sulfate CAS No. 103065-20-9

Halistanol sulfate

Cat. No. B008808
M. Wt: 688.9 g/mol
InChI Key: UYXOPBYFUWYADH-APJFPIMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halistanol sulfate is a natural product that is isolated from marine sponges. It has shown promising results in various scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antibiofilm Properties

Halistanol sulfate A, isolated from the sponge Petromica ciocalyptoides, exhibits potent antimicrobial activity against Streptococcus mutans, the primary etiological agent of human dental caries. It inhibits biofilm formation and reduces biofilm-associated gene expression in planktonic cells, indicating its potential as a scaffold for drug development in antibiofilm therapy against S. mutans (Lima et al., 2014).

SIRT1-3 Inhibitory Activity

Halistanol sulfates I and J, derived from a marine sponge Halichondria sp., have been identified as inhibitors of SIRT 1-3, a group of enzymes involved in various cellular processes. These compounds show inhibitory activity with varying IC50 ranges, suggesting their potential use in targeting these enzymes for therapeutic purposes (Nakamura et al., 2017).

Anti-HSV-1 Activity

Halistanol sulfate and Halistanol sulfate C, isolated from the marine sponge Petromica citrina, have shown inhibitory effects on the replication of the Herpes Simplex Virus type 1 (HSV-1). Their anti-HSV-1 activity is mediated by inhibiting virus attachment and penetration into host cells, virucidal effects on virus particles, and impairment in levels of HSV-1 proteins (Guimarães et al., 2013).

Inhibition of CDK4/Cyclin D1 Complexation

Halistanol sulfate, isolated from a marine sponge of the genus Aka, has been found to inhibit CDK4/cyclin D1 complexation, which is a crucial interaction in cell cycle regulation and cancer development (Mukku et al., 2003).

P2Y12 Inhibition

Halistanol sulfate has been identified as a P2Y12 inhibitor, a receptor involved in platelet aggregation, highlighting its potential application in thrombotic diseases. This finding was made during a study of compounds from a marine sponge Topsentia sp. (Yang et al., 2003).

Antibacterial Activity Against Resistant Bacteria

Halistanol sulfate and related compounds have shown significant antibacterial activity against Gram-positive bacteria, including antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This activity, coupled with anti-inflammatory properties, indicates potential for treating infections by resistant bacteria (Constantino et al., 2018).

properties

CAS RN

103065-20-9

Product Name

Halistanol sulfate

Molecular Formula

C29H52O12S3

Molecular Weight

688.9 g/mol

IUPAC Name

[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate

InChI

InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1

InChI Key

UYXOPBYFUWYADH-APJFPIMXSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C

SMILES

CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Canonical SMILES

CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C

synonyms

halistanol sulfate
halistanol trisulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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